molecular formula C11H14ClFN2O B1424816 N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride CAS No. 1236267-75-6

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride

Cat. No.: B1424816
CAS No.: 1236267-75-6
M. Wt: 244.69 g/mol
InChI Key: VOHDVQHSZAIPML-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound that belongs to the class of fluorinated aromatic amides. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring and a pyrrolidine ring attached to the carboxamide group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride typically involves the reaction of 4-fluoroaniline with 2-pyrrolidinecarboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using industrial-scale chromatography or crystallization techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets through hydrogen bonding and hydrophobic interactions. This interaction can modulate the activity of the target protein, leading to various biological effects. For example, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorophenyl)-2-pyrrolidinecarboxamide hydrochloride
  • N-(4-Bromophenyl)-2-pyrrolidinecarboxamide hydrochloride
  • N-(4-Methylphenyl)-2-pyrrolidinecarboxamide hydrochloride

Uniqueness

N-(4-Fluorophenyl)-2-pyrrolidinecarboxamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, particularly in medicinal chemistry, where fluorinated compounds are often preferred for their enhanced pharmacokinetic profiles.

Properties

IUPAC Name

N-(4-fluorophenyl)pyrrolidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHDVQHSZAIPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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